

An In-Depth Technical Guide to 4-Phenoxy-6-chloropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenoxy-6-chloropyrimidine**

Cat. No.: **B038840**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxy-6-chloropyrimidine is a key heterocyclic intermediate with significant applications in medicinal chemistry and drug discovery. Its structural features, comprising a pyrimidine core functionalized with a reactive chlorine atom and a phenoxy group, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Phenoxy-6-chloropyrimidine**, a detailed experimental protocol for its synthesis, and an exploration of its potential role in targeting critical signaling pathways in drug development.

Core Properties of 4-Phenoxy-6-chloropyrimidine

4-Phenoxy-6-chloropyrimidine, with the CAS Number 124041-00-5, is a pyrimidine derivative that serves as a crucial building block in organic synthesis.^[1] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	124041-00-5
Molecular Formula	C ₁₀ H ₇ ClN ₂ O
Molecular Weight	206.63 g/mol
Appearance	Crystalline solid
Melting Point	33-35 °C
Boiling Point	317.884 °C at 760 mmHg
Density	1.304 g/cm ³
Solubility	Soluble in organic solvents such as hexane.
Storage Conditions	Store under inert gas (nitrogen or argon) at 2-8°C for optimal stability.

Table 1: Physicochemical Properties of **4-Phenoxy-6-chloropyrimidine**

Synthesis of 4-Phenoxy-6-chloropyrimidine: Experimental Protocols

The synthesis of **4-Phenoxy-6-chloropyrimidine** is typically achieved through a two-step process. The first step involves the synthesis of the key precursor, 4,6-dichloropyrimidine, followed by a nucleophilic aromatic substitution reaction to introduce the phenoxy group.

Synthesis of 4,6-Dichloropyrimidine

A common method for the preparation of 4,6-dichloropyrimidine involves the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃).

Materials:

- 4,6-dihydroxypyrimidine
- Phosphorus oxychloride (POCl₃)

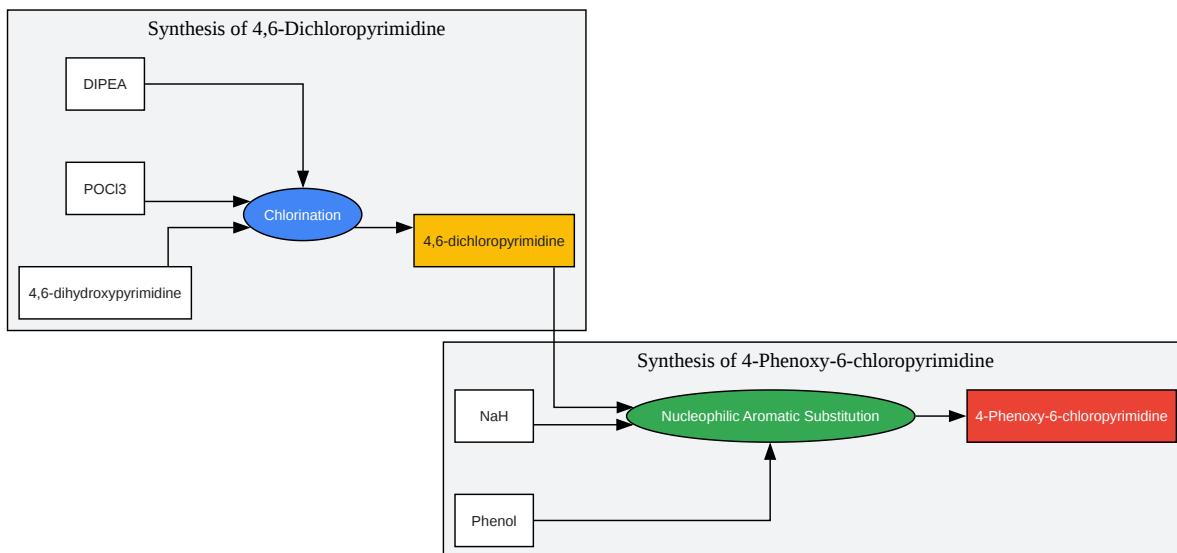
- N,N-diisopropylethylamine (DIPEA) or another suitable base
- Inert solvent (e.g., toluene)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4,6-dihydroxypyrimidine in an inert solvent such as toluene is prepared.
- Phosphorus oxychloride is added to the suspension.
- N,N-diisopropylethylamine is added dropwise to the reaction mixture, which is then heated to reflux.
- The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by pouring the mixture onto crushed ice.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4,6-dichloropyrimidine.
- The crude product can be purified by recrystallization or column chromatography.

Synthesis of 4-Phenoxy-6-chloropyrimidine

The final step involves the nucleophilic aromatic substitution of one of the chlorine atoms in 4,6-dichloropyrimidine with a phenoxy group. This reaction is typically carried out in the presence of a base.


Materials:

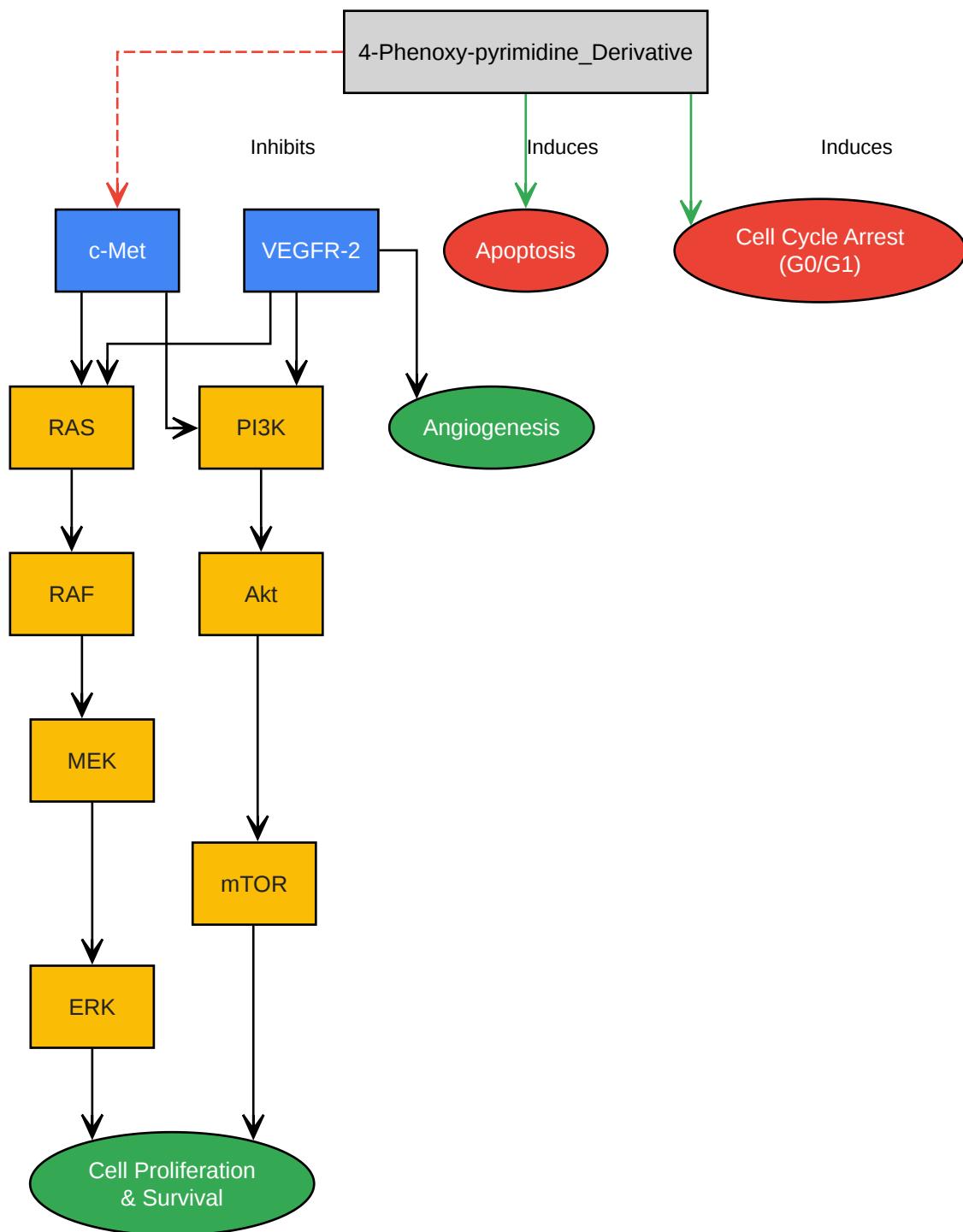
- 4,6-dichloropyrimidine
- Phenol

- Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
- Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol in anhydrous DMF is prepared.
- The solution is cooled in an ice bath, and sodium hydride is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.
- A solution of 4,6-dichloropyrimidine in anhydrous DMF is then added dropwise to the reaction mixture at 0°C.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC or HPLC.
- Once the reaction is complete, it is carefully quenched by the addition of water.
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude **4-Phenoxy-6-chloropyrimidine** is then purified by column chromatography on silica gel to afford the pure product.

[Click to download full resolution via product page](#)


Synthetic workflow for **4-Phenoxy-6-chloropyrimidine**.

Applications in Drug Development and Biological Activity

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules that act as kinase inhibitors. Derivatives of 4-phenoxy-pyrimidine have been investigated as potent inhibitors of key kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met).^[2]

Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for tumor growth, survival, and metastasis. A study on a series of 4-phenoxy-pyrimidine derivatives demonstrated that these compounds can exhibit significant anticancer activity.[2] For instance, one of the most promising compounds in the series showed excellent inhibitory activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).[2]

The mechanism of action for these compounds was found to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase in a dose-dependent manner.[2] This suggests that **4-Phenoxy-6-chloropyrimidine** can serve as a valuable starting point for the development of targeted cancer therapies.

[Click to download full resolution via product page](#)

Targeted signaling pathways of 4-phenoxy-pyrimidine derivatives.

Conclusion

4-Phenoxy-6-chloropyrimidine is a versatile and valuable chemical intermediate for researchers and professionals in the field of drug development. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. The demonstrated biological activity of its derivatives as potent kinase inhibitors highlights its potential in the discovery of novel therapeutics, particularly in the area of oncology. This guide provides the essential technical information to facilitate the effective use of **4-Phenoxy-6-chloropyrimidine** in research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-PHENOXY-6-CHLOROPYRIMIDINE(124041-00-5) 1H NMR [m.chemicalbook.com]
- 2. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Phenoxy-6-chloropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038840#4-phenoxy-6-chloropyrimidine-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com